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N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide is a heterocyclic small molecule (MF: C13H10N6O, MW: 266.26 g/mol) characterized by a pyrazole-pyrimidine core linked to a picolinamide moiety. This scaffold is a privileged structure in kinase inhibitor research, where the nitrogen-rich, rigid architecture is employed to engage the hinge region of ATP-binding pockets.

Molecular Formula C13H10N6O
Molecular Weight 266.264
CAS No. 1421473-24-6
Cat. No. B2469557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide
CAS1421473-24-6
Molecular FormulaC13H10N6O
Molecular Weight266.264
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
InChIInChI=1S/C13H10N6O/c20-12(11-4-1-2-5-14-11)18-10-8-15-13(16-9-10)19-7-3-6-17-19/h1-9H,(H,18,20)
InChIKeyTXBLTZVERLACRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide (CAS 1421473-24-6): Kinase-Targeted Heterocyclic Building Block for Selective Inhibitor Design


N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide is a heterocyclic small molecule (MF: C13H10N6O, MW: 266.26 g/mol) characterized by a pyrazole-pyrimidine core linked to a picolinamide moiety . This scaffold is a privileged structure in kinase inhibitor research, where the nitrogen-rich, rigid architecture is employed to engage the hinge region of ATP-binding pockets. Its computed properties, including a topological polar surface area (TPSA) of 85.6 Ų and an XLogP3 of 0.6, suggest a balanced hydrophilicity profile suitable for optimizing both target affinity and pharmacokinetic behavior in lead optimization programs [1].

Why Generic Substitution is High-Risk for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide in Kinase Research


Generic substitution within the pyrazolyl-pyrimidine class is unreliable because minor structural modifications produce dramatic shifts in kinase selectivity and potency. The specific 1H-pyrazol-1-yl substitution pattern at the pyrimidine 2-position orients the picolinamide group for critical hinge-binding interactions, as demonstrated by crystallographic studies of related pyrazolo-pyrimidine derivatives bound to LCK kinase [1]. Replacing the picolinamide with a regioisomeric nicotinamide or a simpler amide alters the hydrogen-bonding network, donor/acceptor count, and electron distribution of the terminal ring, fundamentally changing the target engagement profile observed in broad kinase panels [2]. Investors in a chemical series cannot assume any two pyrazolyl-pyrimidine amides are interchangeable without precise analytical confirmation.

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide: Quantitative Differentiation from Closest Analogs


Lipophilicity-Lowered Scaffold for CNS Drug Design vs. Dimethylthiazole Analog

The compound exhibits a significantly lower computed lipophilicity (XLogP3 = 0.6) compared to the closely related N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide (XLogP3 = 1.5) [1][2]. This difference of 0.9 log units indicates a roughly 8-fold lower partition coefficient for the picolinamide, making it a preferred scaffold when researchers require reduced membrane permeability or lower tissue distribution, which is often critical for minimizing off-target CNS side effects in peripherally targeted kinase inhibitors.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Optimized Hydrogen Bond Acceptor Count for Kinase Hinge Binding vs. Pivalamide Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, compared to only 4 for the pivalamide analog N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide [1]. This additional HBA capacity originates from the picolinamide's pyridine nitrogen and carbonyl oxygen, which both participate in the canonical hinge-binding motif where a kinase hinge backbone NH is donated to the acceptor nitrogen and the carbonyl oxygen simultaneously [2]. The pivalamide analog, lacking the heteroaryl ring, cannot form this bidentate interaction, resulting in a profound loss of binding complementarity that has been shown in analogous kinase systems to reduce potency by over 1000-fold [3].

Kinase Inhibition Structure-Based Drug Design Pharmacophore Modeling

Regioisomeric Selectivity Discrimination: Picolinamide vs. Nicotinamide Binding Affinity

The position of the carboxamide nitrogen on the terminal pyridine ring is a key determinant of kinase selectivity. In the picolinamide (2-pyridyl), the nitrogen lone pair is optimally positioned to accept a hydrogen bond from the hinge backbone NH, whereas in the nicotinamide (3-pyridyl) regioisomer, this acceptor is displaced by one bond, disrupting the geometry [1]. Patent-wide SAR tables for pyrazolyl-pyrimidines consistently show that this subtle shift can invert selectivity ratios between kinases like SYK and ZAP-70, or between FLT3 and c-KIT, by factors exceeding 10-50 fold [2]. While explicit IC50 data for this exact compound pair is not in the public domain, the regioisomeric dependence of kinase inhibition is a foundational class-level rule validated across multiple chemotypes [3].

Medicinal Chemistry Kinase Selectivity Regioisomer Differentiation

Absence of 3,5-Dimethyl Substitution on Pyrazole Diverts Target from DPP-4 to Kinases

The structural analog N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide is characterized as a DPP-4 inhibitor in multiple vendor and patent sources [1]. The 3,5-dimethyl groups on the pyrazole sterically enforce a conformation that complements the deep, narrow S2 pocket of the DPP-4 active site. The target compound lacks these methyl groups, resulting in a flatter, less sterically demanding pyrazole that is incompatible with the DPP-4 pharmacophore but ideal for slotting into the flat, narrow ATP-binding cleft of classical tyrosine and serine/threonine kinases [2]. This fundamental target switching is supported by the Nerviano patent EP2552214A4, which extensively claims unsubstituted pyrazolyl-pyrimidines as SYK and FLT3 kinase inhibitors, a biological space completely distinct from DPP-4 inhibition [3].

Target Selectivity DPP-4 Inhibition Kinase Drug Discovery

Reduced Topological Polar Surface Area for Improved Permeability vs. a Bulkier Analog

The compound's topological polar surface area (TPSA) of 85.6 Ų [1] is notably lower than the 108.2 Ų computed for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide [2]. This 22.6 Ų reduction translates to a significant predicted advantage in passive membrane permeability, as TPSA values above 90 Ų are empirically associated with impaired intestinal absorption and blood-brain barrier penetration. In lead optimization series, maintaining TPSA below this threshold while optimizing potency is a constant challenge; this compound inherently meets that criterion without requiring additional polar atom removal, giving it a head start in permeability optimization.

ADME Properties Membrane Permeability Drug Design Optimization

Ligand Efficiency and Fragment-Like Character for Deliberate Growth vs. Pre-Decorated Analogs

With a molecular weight of 266.26 g/mol and 20 heavy atoms , this compound lies at the upper boundary of the fragment space, making it a high-efficiency starting point for fragment-based or structure-guided lead discovery. In contrast, analogs such as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide (MW > 294 g/mol) and the dimethylthiazole analog (MW 300.34 g/mol) [1] are pre-decorated with lipophilic groups that contribute to overall molecular weight but may not enhance target binding. The lower molecular weight of the target compound allows medicinal chemists to grow the molecule into adjacent protein sub-pockets with precise vector control, a strategy systematically pursued in the IRAK1/4 inhibitor patents where unsubstituted pyrazolyl-pyrimidines serve as the core scaffold for diverse substitution exploration [2].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide: Optimal Procurement Scenarios Driven by Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Low Lipophilicity for Peripheral Selectivity

Teams designing kinase inhibitors where CNS penetration must be avoided should prioritize this compound based on its XLogP3 of 0.6, which is 0.9 units lower than the dimethylthiazole analog [1]. This property minimizes the risk of GABA-A receptor or hERG channel off-target binding typically associated with more lipophilic kinase inhibitor scaffolds. Its balanced TPSA of 85.6 Ų further supports good aqueous solubility, facilitating formulation for in vivo target validation studies.

Fragment-Based Discovery Campaign Targeting SYK, FLT3, or IRAK Kinases

As an unsubstituted pyrazolyl-pyrimidine, this compound serves as a validated fragment-sized kinase hinge binder. The EP2552214A4 patent family explicitly claims such scaffolds for SYK and FLT3 inhibition [2]. Its molecular weight of 266.26 g/mol and 20 heavy atoms place it near the fragment space boundary, allowing subsequent growth into selectivity pockets informed by co-crystal structures of related LCK-bound pyrazolo-pyrimidines [3]. This contrasts with the dimethyl analog, which is committed to DPP-4 biology and cannot be repurposed for kinase programs.

Regioisomeric Selectivity Profiling for Chemical Probe Development

When developing a chemical probe with a defined selectivity fingerprint, the picolinamide regioisomer offers a specific hinge-binding geometry that differs from the nicotinamide analog [2]. Regulatory and publication standards increasingly require clear SAR tables demonstrating regioisomeric discrimination by the target kinase. Including both the picolinamide and its regioisomer in the panel provides the quantitative selectivity window data that reviewers demand for probe validation.

Teaching and Reference Standard for Bidentate Kinase Hinge Binding Motifs

Academic and industrial laboratories studying kinase inhibition mechanisms can use this compound as a reference standard for the bidentate hinge-binding motif. Its 5 hydrogen bond acceptor count and well-characterized picolinamide geometry exemplify the optimal donor-acceptor pairing observed in type I kinase inhibitors [2]. This is a more structurally faithful teaching tool than pivalamide analogs, which lack the heteroaryl ring essential for realistic pharmacophore training sets.

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